2-chloro-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is commonly used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethylphenyl)propanamide typically involves the reaction of 3,4-dimethylaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-dimethylphenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of carboxylic acids or nitro derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(3,4-dimethylphenyl)propanamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . The pathways involved in its mechanism of action are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-dimethylphenyl)propanamide
- 2-chloro-N-(3,4-dimethylphenyl)benzamide
- 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide
- 2-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-(3,4-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-5-10(6-8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVJLKOOPAPWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.